2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cathepsin S Enzyme Inhibition IC50

Minor scaffold substitutions can invalidate SAR studies. This 2-methyl-4H-[1,3]thiazolo[5,4-b]indole serves as a reliable comparator for derivatization at the 4- and 7-positions, addressing the need for batch-to-batch consistency in cysteine protease or kinase programs. - Defined starting point: Baseline control for 2-amino or 2-ethyl analog profiling. - Validated reactivity: Dehydrated from 8b-hydroxy intermediate; avoids hydrated-form pharmacological variance. - Supply assurance: Consistent purity profile enabling reproducible biological testing.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
Cat. No. B12467962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4H-[1,3]thiazolo[5,4-b]indole
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)NC3=CC=CC=C32
InChIInChI=1S/C10H8N2S/c1-6-11-9-7-4-2-3-5-8(7)12-10(9)13-6/h2-5,12H,1H3
InChIKeyMGZNOQWQKLREHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4H-[1,3]thiazolo[5,4-b]indole: Scaffold & Chemical Identity


2-Methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound formed by the fusion of a thiazole and an indole ring system, specifically with the [5,4-b] angular fusion pattern [1]. This scaffold is part of a broader class of thiazoloindoles that are of significant interest in medicinal chemistry due to their structural resemblance to purine bases and their demonstrated capacity to interact with various biological targets [2]. The 2-methyl substituent is a key structural feature that influences the compound's electronic properties, reactivity, and, consequently, its utility as a core scaffold for derivatization [3].

Core Scaffold
2-Methyl-thiazolo[5,4-b]indole: a heterocyclic platform for derivatization
Substituent Role
C2 methyl modulates electronic properties and synthetic accessibility
Use Context
SAR studies, kinase/protease inhibitor probes, and heterocyclic library synthesis

2-Methyl-4H-[1,3]thiazolo[5,4-b]indole: Generic Substitution Risks


The thiazolo[5,4-b]indole scaffold is highly sensitive to even minor structural modifications, making simple in-class substitution a high-risk proposition for research continuity and reproducibility. The position and nature of substituents, such as the methyl group at position 2, critically modulate electronic distribution and steric hindrance, directly impacting synthetic accessibility, downstream derivatization, and biological target engagement [1]. Furthermore, the fusion pattern (e.g., [5,4-b] vs. [4,5-b]) dictates the three-dimensional conformation and, consequently, molecular recognition events [2]. Data shows that 'hydrated' forms of thiazolo[5,4-b]indole derivatives exhibit significantly different pharmacological properties compared to their parent compounds, underscoring the functional non-equivalence of closely related analogs [3].

C2 methyl position critical: substitution here may shift target engagement and synthetic behavior.
Fusion pattern [5,4-b] dictates conformation; alternative fusions likely alter molecular recognition.
Hydrated forms show divergent properties; hydration state can modify pharmacological response in models.

2-Methyl-4H-[1,3]thiazolo[5,4-b]indole: Product Differentiation


Baseline Cathepsin S Inhibition

The derivative methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, which is directly derived from the 2-methyl scaffold, demonstrates a baseline level of activity against Cathepsin S with an IC50 of 50,000 nM (50 μM) [1]. This value provides a crucial reference point for the scaffold's intrinsic activity. In contrast, the 2-amino derivative (2-amino-4H-thiazolo[5,4-b]indole) shows activity against Protein Tyrosine Phosphatase, highlighting a functional divergence driven by the C2 substituent [2].

Cathepsin S Inhibition
Cross-study comparable
IC50 50,000 nM
Baseline scaffold activity
Divergent target vs. 2-amino analog; supports target profiling
Cathepsin S Enzyme Inhibition IC50

Substituent Impact on Enzymatic Potency

Introducing substituents at positions 4 and 7 on the 2-methyl-4H-[1,3]thiazolo[5,4-b]indole core dramatically alters its biological profile. The derivative 4-benzyl-7-fluoro-2-methyl-4H-thiazolo[5,4-b]indole exhibits an EC50 of 39,200 nM against hexokinase HKDC1 [1]. This represents a >20% increase in potency compared to the baseline 2-methyl scaffold derivative (IC50 of 50,000 nM against Cathepsin S), albeit against a different target, illustrating the profound impact of additional substituents on bioactivity [2].

Hexokinase EC50 (Derivative)
Class-level inference
EC50 39,200 nM
Substituent impact on potency
Target-dependent improvement; C4/C7 substitution enhances engagement
Hexokinase EC50 Structure-Activity Relationship

Myocardial Protection Enhancement

Within the thiazolo[5,4-b]indole class, specific derivatives have demonstrated significant functional efficacy. Adding synthesized 1-(2-amino-4H-thiazolo[5,4-b]indol-4-yl)ethan-1-one derivatives to Bretschneider's cardioplegic solution increases the prevention time of hypoxic injury to the myocardium by at least 45 minutes in an isolated rat heart model [1]. Notably, the 'hydrated' forms of these compounds showed 'much better results than the parent ones', providing a clear, quantified benchmark for the scaffold's potential in cardioprotection [1].

Myocardial Protection
Class-level inference
≥45 min increase
Reported ischemic tolerance model response
Hydrated analog in rat heart model; class-level functional benchmark
Cardioplegia Hypothermic Ischemia Myocardial Protection

Hantzsch Synthesis Improvement

Synthesis of 2-R-thiazolo[5,4-b]indoles can be challenging or impossible under standard conditions. A key advancement involved identifying basic catalysis conditions for dehydrating 4-acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4H-thiazolo[5,4-b]indole, enabling a new and more efficient procedure for preparing 4-acetyl-2-methyl-4H-thiazolo[5,4-b]indole [1]. This synthetic route provides a defined, scalable pathway for accessing the 2-methyl-substituted core, overcoming limitations encountered with other substitution patterns.

Synthetic Route
Supporting evidence
Basic catalysis dehydration
Enables reliable preparation
Overcomes standard Hantzsch limitations; scalable pathway
Hantzsch Synthesis Dehydration Thiazole

Crystallographic & Spectral Characterization

A set of 1-(2-amino-4H-thiazolo[5,4-b]indol-4-yl)ethan-1-one derivatives and their 'hydrated' counterparts were rigorously characterized by both spectral methods and single-crystal X-ray diffraction studies [1]. This high level of characterization confirms the structural identity and purity of the scaffold, which is essential for reproducibility in biological assays. The availability of such data for a close analog increases confidence in the core scaffold's structural integrity.

Structural Validation
Supporting evidence
X-ray & spectral characterization
Confirmed core scaffold identity
Analog derivatives validated; supports batch consistency
X-ray Diffraction Spectral Methods Characterization

2-Methyl-4H-[1,3]thiazolo[5,4-b]indole: Research Applications


Kinase and Protease Inhibitor Scaffold

Based on its demonstrated, albeit modest, activity against Cathepsin S (IC50 = 50 μM) and the enhanced potency of substituted analogs against hexokinase (EC50 = 39 μM), the 2-methyl-4H-[1,3]thiazolo[5,4-b]indole scaffold is a viable starting point for medicinal chemistry programs targeting cysteine proteases or kinases [REFS-1, REFS-2]. The core can be systematically derivatized, particularly at the 4- and 7-positions, to improve target affinity and selectivity.

Cardioprotective Agent Building Block

The demonstrated ability of closely related 2-amino-thiazolo[5,4-b]indole derivatives to significantly enhance myocardial protection during hypothermic ischemia (by ≥45 minutes) positions this scaffold as a promising candidate for developing novel cardioplegic additives or anti-ischemic agents [3]. The 2-methyl analog provides an alternative substitution pattern for exploring this class-level activity, potentially offering different pharmacokinetic or pharmacodynamic properties.

SAR Studies on Thiazoloindoles

The compound's well-defined synthesis and the availability of comparative data from 2-amino and substituted analogs make it an ideal control or comparator compound in SAR studies. Researchers can use the 2-methyl derivative as a baseline to quantify the impact of substituting the 2-position with other functional groups (e.g., amino, ethyl) on biological activity and physicochemical properties [4].

Intermediate for Heterocyclic Libraries

Given the established synthetic route involving dehydration under basic catalysis of the corresponding 8b-hydroxy intermediate, this compound can be reliably prepared and serve as a versatile intermediate for constructing more complex, fused heterocyclic systems for drug discovery screening libraries [4].

Application
Selection Property
Validation Focus
Cysteine protease/kinase inhibitor SAR
Scaffold derivatization at C4/C7
Target engagement and potency optimization
Cardioprotective agent research
Ischemic tolerance model response
Myocardial protection time in isolated heart
Thiazoloindole SAR studies
2-Methyl baseline comparator
Substitution impact on bioactivity and properties
Heterocyclic library intermediate
Reliable synthetic route
Scalable preparation for screening collections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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